Ombitasvir

HCV replicon assay NS5A inhibition antiviral potency

Ombitasvir (ABT-267) is a critical research reagent for HCV NS5A inhibition studies. Unlike other NS5A inhibitors (e.g., daclatasvir, ledipasvir), ombitasvir possesses a unique resistance-associated substitution (RAS) profile at NS5A positions 28 and 93, making it essential for resistance surveillance and mutant selection experiments. It is a core component of the FDA-approved Viekira Pak, with a well-characterized EC50 range of 0.82-19.3 pM for genotypes 1-5, ideal as an assay positive control. Procure a defined polymorph (Anhydrate Pattern A) for analytical method reproducibility. Its primary metabolism via CYP2C8 distinguishes it for ADME/DMPK studies.

Molecular Formula C50H67N7O8
Molecular Weight 894.1 g/mol
CAS No. 1258226-87-7
Cat. No. B612150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbitasvir
CAS1258226-87-7
SynonymsABT-267;  ABT267;  ABT 267;  Ombitasvir;  Viekira Pak.
Molecular FormulaC50H67N7O8
Molecular Weight894.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyPIDFDZJZLOTZTM-KHVQSSSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ombitasvir CAS 1258226-87-7: Hepatitis C Virus NS5A Inhibitor Procurement Guide for Pharmaceutical Research and Reference Standard Sourcing


Ombitasvir (also known as ABT-267) is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), developed for use in interferon-free direct-acting antiviral (DAA) combination regimens [1][2]. It exhibits picomolar in vitro potency against HCV genotypes 1 through 5, with EC50 values ranging from 0.82 to 19.3 pM, and an EC50 of 366 pM against genotype 6a [3]. Ombitasvir is a core component of the FDA-approved fixed-dose combination regimen known as Viekira Pak® (with paritaprevir/ritonavir and dasabuvir) indicated for the treatment of chronic HCV genotype 1 infection, including in patients with compensated cirrhosis [4]. Its procurement as a reference standard or research compound is critical for studies involving NS5A inhibition mechanisms, HCV replicon assays, and resistance profiling against this specific class of antiviral agents.

Why Ombitasvir Cannot Be Substituted with Another NS5A Inhibitor: Critical Differences in Resistance Profile and Clinical Evidence


Generic substitution among NS5A inhibitors such as daclatasvir, ledipasvir, velpatasvir, or pibrentasvir is scientifically unsound due to profound differences in their resistance-associated substitution (RAS) profiles, genotypic potency, and clinical trial endpoints [1][2]. A comprehensive comparative study of seven clinically relevant NS5A inhibitors demonstrated that while velpatasvir and pibrentasvir exhibit more uniform pan-genotypic activity, ombitasvir possesses a distinct resistance barrier profile, with specific high-level resistance conferred by RAS at amino acid positions 28 and 93 [1]. Furthermore, the clinical efficacy and safety data for ombitasvir are derived from its specific use within the 3D regimen (with paritaprevir/ritonavir and dasabuvir), achieving an SVR12 rate of 98% in pooled phase 3 trial data for genotype 1 patients, a metric not directly translatable to other NS5A inhibitors without conducting equivalent clinical studies [3][4]. The quantitative evidence below details these critical differentiators for procurement and experimental design.

Ombitasvir Technical Specifications: Quantified Differentiation from Comparator NS5A Inhibitors for Informed Procurement


Comparative Potency Profile: Ombitasvir EC50 Values Against HCV Genotypes 1-6

Ombitasvir demonstrates picomolar potency against a broad range of HCV genotypes, but its activity varies by genotype. A direct comparison to other NS5A inhibitors shows that its potency is not uniform across all genotypes, which is a key point of differentiation from pan-genotypic agents like velpatasvir and pibrentasvir [1]. Specifically, ombitasvir's EC50 values range from 0.82 to 19.3 pM for genotypes 1-5, with a significantly higher EC50 of 366 pM for genotype 6a, indicating reduced potency against this genotype compared to its activity against genotypes 1-5 [1][2].

HCV replicon assay NS5A inhibition antiviral potency

Defined Resistance-Associated Substitution (RAS) Profile for Ombitasvir vs. Pibrentasvir and Velpatasvir

A head-to-head study of seven NS5A inhibitors revealed that ombitasvir's efficacy is significantly compromised by specific resistance-associated substitutions (RAS), particularly at NS5A amino acid positions 28 and 93, where it exhibits high-level resistance [1]. In contrast, the study found that pibrentasvir retained efficacy against variants with RAS at positions 28, 30, and 31, showing no apparent resistance, and only a low level of resistance to RAS at position 93 [1][2]. This differential resistance profile is a primary factor in selecting the appropriate NS5A inhibitor for studies involving HCV variants or patient-derived samples with known RAS.

HCV resistance RAS NS5A variants

Clinical Efficacy Benchmark: Ombitasvir-Containing 3D Regimen SVR12 Rate vs. Alternative DAA Combinations

The clinical efficacy of ombitasvir is validated by high sustained virologic response rates at post-treatment week 12 (SVR12) when used as part of the 3D regimen (with paritaprevir/ritonavir and dasabuvir). An analysis of six phase 3 trials involving 2,027 patients with HCV genotype 1 infection demonstrated that 98% of patients who achieved initial viral suppression by treatment week 1 attained SVR12, and overall high SVR12 rates were consistent across patient subgroups [1]. A separate phase 3 study in genotype 1a-infected patients without cirrhosis reported an SVR12 rate of 89.5% with a low-dose ribavirin regimen [2]. This established clinical benchmark is specific to the ombitasvir-containing combination and is not transferable to other NS5A inhibitor-based regimens without equivalent trial data.

SVR12 HCV genotype 1 clinical trial

Crystalline Polymorph Specification: Ensuring Reproducibility in Solid-State Research and Formulation

The solid-state form of a pharmaceutical compound can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. Ombitasvir is known to exist in multiple crystalline polymorphic forms, each with a unique powder X-ray diffraction (PXRD) pattern [1]. Patent literature specifically describes several anhydrate patterns (Patterns A, B, and C) for ombitasvir [1]. In contrast, generic or uncharacterized batches of ombitasvir may consist of an undefined mixture of polymorphs or an amorphous form, leading to potential variability in experimental outcomes. Sourcing ombitasvir with a defined and certified polymorphic form is therefore critical for reproducible research.

polymorph crystallography solid-state characterization

Metabolic Stability and Clearance Pathway: Key Pharmacokinetic Differentiator

Ombitasvir exhibits a distinct metabolic profile that differentiates it from other NS5A inhibitors. A human mass balance study demonstrated that following a single 25 mg oral dose of [14C]ombitasvir, the mean total recovery of radioactivity was 92.1%, with elimination primarily via feces (90.2% of dose), mostly as unchanged parent drug (87.8%) [1]. Biotransformation involves amide hydrolysis to form the major metabolite M23 (dianiline), which is then further metabolized primarily by the cytochrome P450 enzyme CYP2C8 [1]. This reliance on CYP2C8 for metabolism is a key point of differentiation from other DAAs, which are often primarily metabolized by CYP3A4, and has implications for drug-drug interaction (DDI) studies and in vitro hepatocyte stability assays.

drug metabolism CYP2C8 mass balance

Ombitasvir (CAS 1258226-87-7): Recommended Research and Industrial Applications Based on Quantified Differentiation Evidence


HCV Genotype 1-5 Replicon Assays as a Potent Positive Control

Ombitasvir is an ideal positive control for in vitro HCV replicon assays involving genotypes 1 through 5. Its established EC50 range of 0.82 to 19.3 pM provides a well-characterized benchmark for validating assay sensitivity and reproducibility. Researchers should procure ombitasvir for this purpose, but note that its reduced potency against genotype 6a (EC50 366 pM) makes it unsuitable as a control for that genotype [1].

Profiling HCV Resistance-Associated Substitutions (RAS) at NS5A Positions 28 and 93

Ombitasvir is a critical tool for investigating HCV resistance mechanisms, specifically those conferred by RAS at NS5A amino acid positions 28 and 93. Due to its high-level resistance to these variants, it serves as an excellent selective agent in cell culture experiments designed to isolate and characterize these specific escape mutants [1]. Laboratories focusing on HCV resistance surveillance should include ombitasvir in their panel of NS5A inhibitors for comprehensive RAS profiling.

Reference Standard for Analytical Method Development and Quality Control

Procuring ombitasvir as a certified reference standard is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) used in pharmaceutical quality control. Knowledge of its distinct crystalline polymorphs is critical for ensuring method specificity and for the proper identification and quantification of the active pharmaceutical ingredient (API) in raw materials and finished products [1]. Sourcing a defined polymorph (e.g., Anhydrate Pattern A) is recommended to ensure method reproducibility.

In Vitro ADME Studies for CYP2C8-Mediated Metabolism and Drug-Drug Interaction (DDI) Assessment

Ombitasvir's unique metabolism, primarily via CYP2C8, makes it a valuable compound for in vitro ADME/DMPK studies. It can be used as a probe substrate or comparator to investigate the impact of CYP2C8 polymorphisms or inhibition on drug clearance, distinct from the more commonly studied CYP3A4 pathway. This is particularly relevant for DDI studies where the co-administration of other CYP2C8 substrates or inhibitors is being evaluated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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